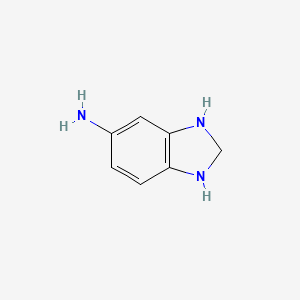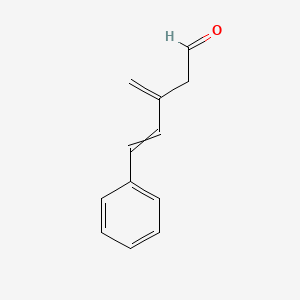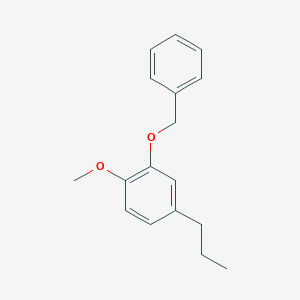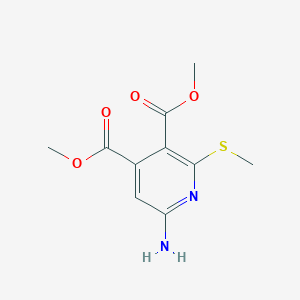
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and a phenyl group attached to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-phenylethanone typically involves multi-step organic reactions. One common route might include:
Starting Material: Begin with a pyridine derivative.
Boc Protection: Introduce the Boc-protected amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Ketone Formation: Attach the phenyl group through a Friedel-Crafts acylation reaction using phenylacetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The Boc-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, acidic or basic conditions.
Reduction: NaBH4, methanol or ethanol as solvent.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: 2-(2-Boc-amino-4-pyridyl)-1-phenylacetic acid.
Reduction: 2-(2-Boc-amino-4-pyridyl)-1-phenylethanol.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a building block for bioactive compounds.
Medicine: Potential use in drug discovery and development.
Industry: As a precursor for materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-phenylethanone would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Amino-4-pyridyl)-1-phenylethanone: Lacks the Boc protection, making it more reactive.
2-(2-Boc-amino-3-pyridyl)-1-phenylethanone: Different substitution pattern on the pyridine ring.
2-(2-Boc-amino-4-pyridyl)-1-phenylpropanone: Contains an additional carbon in the ethanone moiety.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone is unique due to its specific substitution pattern and the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions.
Propriétés
Numéro CAS |
178383-09-0 |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
tert-butyl 3-amino-4-phenacylpyridine-2-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)23-17(22)16-15(19)13(9-10-20-16)11-14(21)12-7-5-4-6-8-12/h4-10H,11,19H2,1-3H3 |
Clé InChI |
OLDUQXMGLNEAIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)
![N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B14259906.png)
![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)

![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)








